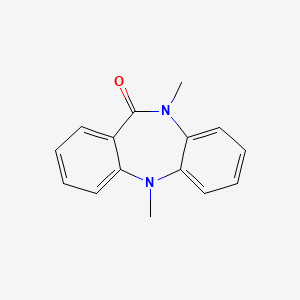
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: is a chemical compound belonging to the class of dibenzodiazepines This compound is known for its unique structure, which includes a diazepine ring fused with two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and substituted 2-chloronitrobenzenes.
Formation of Intermediate: These starting materials undergo a series of reactions, including nitration, reduction, and cyclization, to form the intermediate 5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one.
Dimethylation: The final step involves the dimethylation of the intermediate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties.
Materials Science: This compound and its derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs) due to their thermal stability and suitable energy levels.
Biological Research: It has been evaluated for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapeutics.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one involves:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound affects the mitochondrial membrane potential and increases the levels of reactive oxygen species, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5,10-Dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: The parent compound without the N,N-dimethyl groups.
8-Chloro-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one: A derivative with a chlorine substituent.
Uniqueness
N,N-Dimethyl-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one is unique due to its dimethylation, which enhances its chemical stability and biological activity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
133627-36-8 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
5,11-dimethylbenzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H14N2O/c1-16-12-8-4-3-7-11(12)15(18)17(2)14-10-6-5-9-13(14)16/h3-10H,1-2H3 |
Clave InChI |
LDLKWBJEWKXLON-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





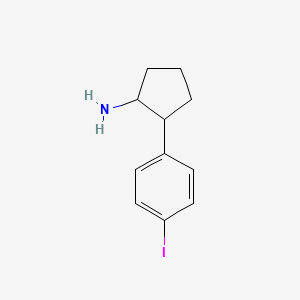
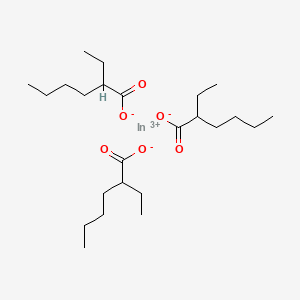
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)


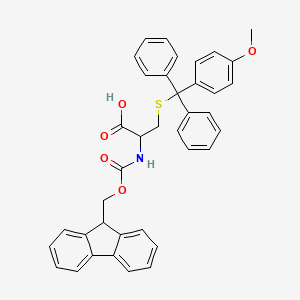

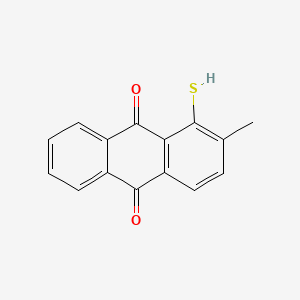
![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)
